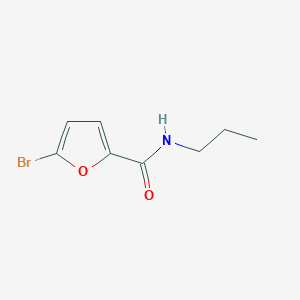

5-bromo-N-propyl-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of furan derivatives is well-documented in the provided papers. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide is achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of Et3N, yielding high product percentages . Similarly, the synthesis of 5-(bromomethylene)furan-2(5H)-ones starts from commercially available maleic anhydrides, with a key step being a debrominative decarboxylation or bromodecarboxylation reaction . These methods could potentially be adapted for the synthesis of "5-bromo-N-propyl-2-furamide" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives is characterized by the presence of a furan ring, which can significantly influence the physical and chemical properties of the compound. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide shows that the furan and benzene rings are inclined to each other, and the exocyclic bond angles at the furan atoms differ markedly, which may be due to hybridization effects . This information is relevant for understanding the molecular structure of "5-bromo-N-propyl-2-furamide".

Chemical Reactions Analysis

The papers describe various chemical reactions involving furan derivatives. For instance, the enzymatic synthesis of FDCA-based semi-aromatic polyamides involves polycondensation reactions catalyzed by enzymes . Additionally, the palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide leads to the formation of furo[3,2-c]quinolin-4(5H)-one . These reactions highlight the reactivity of furan derivatives and their potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by their molecular structure. The thermal properties of FDCA-based semi-aromatic polyamides, for example, are carefully investigated, demonstrating good thermal stability . The solubility of furanic polyamides in organic solvents is attributed to the disrupted hydrogen bonds among amide groups by furan rings . These properties are important for the application of furan derivatives in materials science and could be relevant for "5-bromo-N-propyl-2-furamide".

Scientific Research Applications

Crystal Structure and Biological Activity

5-bromo-N-propyl-2-furamide belongs to a class of compounds known as "N-mustards", which exhibit notable biological and pharmacological activities. A study by Galešić and Vlahov (1990) analyzed the crystal structure of a closely related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, highlighting its crystallization in a specific space group and the unique angles formed between furan and benzene rings. This structural insight aids in understanding the compound's biological activities (Galešić & Vlahov, 1990).

Synthesis and Chemical Reactions

Research by Jiang et al. (2014) explored a palladium-catalyzed cyclization process involving bromoacrylamides and isocyanides, leading to the synthesis of 2,5-diimino-furans, which can serve as precursors to compounds like 5-bromo-N-propyl-2-furamide. This synthesis is crucial for developing further applications in medicinal chemistry (Jiang et al., 2014).

Potential Applications in Antimicrobial Treatments

A study by Shridhar et al. (1977) synthesized a series of compounds related to 5-bromo-N-propyl-2-furamide and tested them for antimicrobial activity. This research highlights the potential use of such compounds in developing new antibacterial agents, particularly against various bacteria strains, including Staphylococcus aureus and Mycobacterium tuberculosis (Shridhar et al., 1977).

Use in Polymer Synthesis

The compound's utility extends to the field of polymer science. Abid, Gharbi, and Gandini (2000) demonstrated the use of 2-furamide, a related compound, in synthesizing polyamides through reaction with paraformaldehyde. This study opens avenues for using furamide derivatives in advanced material science applications (Abid, Gharbi, & Gandini, 2000).

properties

IUPAC Name |

5-bromo-N-propylfuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-2-5-10-8(11)6-3-4-7(9)12-6/h3-4H,2,5H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRGYNRETDYFOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(O1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400348 |

Source

|

| Record name | 5-bromo-N-propyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-propyl-2-furamide | |

CAS RN |

544442-03-7 |

Source

|

| Record name | 5-bromo-N-propyl-2-furamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-bis[(Z)-(4-chlorophenyl)methylidene]succinic acid](/img/structure/B1274882.png)

![1-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1274884.png)

![3-Azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1274894.png)

![5-[(2,5-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274898.png)

![4-Methylbenzo[c][1,2,5]oxadiazole 1-oxide](/img/structure/B1274903.png)